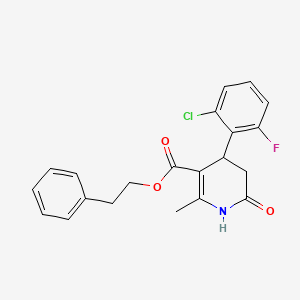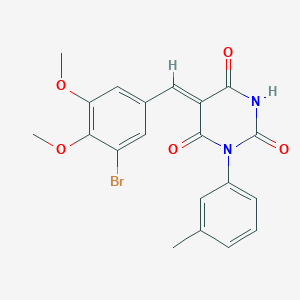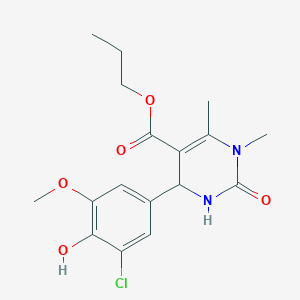![molecular formula C19H20FN5O2 B5030510 N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea, also known as BPU-1, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CK2 is overexpressed in many cancers, making it an attractive target for cancer therapy. BPU-1 has been shown to have anticancer activity in preclinical studies, and is currently being investigated as a potential cancer therapy.
Mecanismo De Acción
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea targets the protein kinase CK2, which is overexpressed in many cancers. CK2 promotes cancer cell survival and proliferation by phosphorylating and activating a variety of proteins involved in cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits CK2 activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, including p53 and Akt, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea also induces apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has been extensively studied in preclinical models of cancer, and has been shown to have anticancer activity in a variety of cancer types. This makes it an attractive candidate for further development as a cancer therapy. However, one limitation of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea. One direction is to further investigate its mechanism of action and downstream signaling pathways in cancer cells. Another direction is to investigate its safety and efficacy in clinical trials, and to determine the optimal dosing and administration schedule. Additionally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be combined with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity. Finally, N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea could be tested in combination with other targeted therapies that inhibit other signaling pathways involved in cancer cell growth and survival.
Métodos De Síntesis
The synthesis of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea involves several steps, starting with the reaction of 3-fluoroaniline with 2-butyne-1,4-diol to form the corresponding amine. This amine is then reacted with 1-(4-chlorobutanoyl)piperidine to form the intermediate compound. The final step involves reacting the intermediate with N,N'-diisopropylcarbodiimide and 1H-pyrazole-5-carboxamidine to form N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea has been extensively studied in preclinical models of cancer. It has been shown to have anticancer activity in a variety of cancer types, including breast, prostate, lung, and colon cancer. N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-[2-(1-but-2-ynoylpiperidin-4-yl)pyrazol-3-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-4-18(26)24-11-8-16(9-12-24)25-17(7-10-21-25)23-19(27)22-15-6-3-5-14(20)13-15/h3,5-7,10,13,16H,8-9,11-12H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODMEUCRDQIIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5030439.png)



![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5030461.png)
![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5030465.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5030473.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5030523.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)